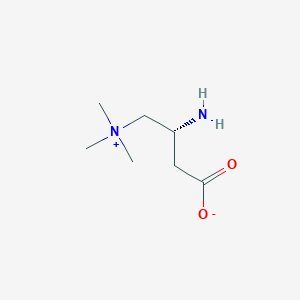

(R)-Aminocarnitine

Vue d'ensemble

Description

Méthodes De Préparation

L'Emeriamine peut être synthétisée par diverses méthodes. Une approche notable implique l'ajout enzymatique de nitrométhane à l'imine phosphorylée appropriée (réaction aza-Henry). cette méthode a été confrontée à des défis en raison de la tautomérisation de l'imine en l'énamine correspondante . Une autre méthode réussie implique une approche chemoenzymatique, commençant par une étape cruciale impliquant une acétylation catalysée par CAL-B du précurseur racémique approprié dans des conditions de résolution cinétique . Cette méthode a fourni chaque produit énantiomère avec un excès énantiomérique élevé.

Analyse Des Réactions Chimiques

L'Emeriamine subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'Emeriamine peut être oxydée dans des conditions spécifiques, conduisant à divers produits d'oxydation.

Réduction : Les réactions de réduction peuvent convertir l'Emeriamine en différentes formes réduites.

Substitution : L'Emeriamine peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs.

Applications de la recherche scientifique

L'Emeriamine a un large éventail d'applications de recherche scientifique :

Chimie : L'Emeriamine est utilisée comme réactif dans diverses réactions chimiques et processus de synthèse.

Biologie : Elle est étudiée pour ses effets sur les voies métaboliques et son potentiel en tant qu'agent thérapeutique pour les maladies métaboliques.

Mécanisme d'action

L'Emeriamine exerce ses effets en inhibant l'oxydation des acides gras. Cette inhibition réduit l'hyperglycémie et la cétose, ce qui la rend bénéfique pour la recherche sur les maladies métaboliques . Les cibles moléculaires et les voies impliquées comprennent les enzymes et les protéines liées au métabolisme des acides gras.

Applications De Recherche Scientifique

Metabolic Disorders

(R)-Aminocarnitine plays a crucial role in the metabolism of fatty acids. It is involved in the transport of long-chain fatty acids into mitochondria for β-oxidation, which is essential for energy production. Research indicates that this compound can mitigate the effects of metabolic disorders by enhancing fatty acid oxidation (FAO) and improving mitochondrial function.

Case Study: Pompe Disease

A study highlighted the potential of this compound as a pharmacological chaperone for recombinant human acid α-glucosidase (rhGAA) used in enzyme replacement therapy (ERT) for Pompe disease. The compound was shown to stabilize rhGAA at physiological pH and enhance its activity in fibroblasts from patients with Pompe disease, suggesting its application as an adjunct therapy to improve ERT outcomes .

Cardiac Health

The compound has been investigated for its effects on cardiac function, particularly concerning conditions like endotoxemia and heart failure. Inhibition of carnitine palmitoyltransferase 2 (CPT2) by this compound has been shown to exacerbate cardiac dysfunction during inflammatory states, indicating its role in regulating fatty acid metabolism under stress conditions .

Case Study: Cardiac Dysfunction

In a study examining the effects of increased long-chain acylcarnitines due to CPT2 inhibition, researchers found that this compound contributed to impaired cardiac function by disrupting normal pyruvate metabolism. This highlights its significance in understanding cardiac metabolic pathways and developing interventions for heart-related diseases .

Pharmacological Chaperone Therapy

Pharmacological chaperones are small molecules that stabilize proteins and enhance their activity. This compound has emerged as a promising candidate in this area due to its ability to interact with enzymes without inhibiting their active sites.

Application in Enzyme Replacement Therapy

The stabilization effect of this compound on rhGAA suggests it could be used to enhance enzyme replacement therapies for lysosomal storage disorders. By improving enzyme stability and activity, it could lead to better clinical outcomes for patients undergoing such treatments .

Nutritional Supplementation

This compound is also considered for use as a dietary supplement due to its role in energy metabolism and potential benefits in muscle performance and recovery.

Case Study: Muscle Wasting

Research indicates that carnitine supplementation can reduce muscle wasting associated with cancer cachexia by inhibiting apoptosis pathways in skeletal muscle cells. This suggests that this compound could be beneficial in clinical settings where muscle preservation is critical .

Data Summary Table

Mécanisme D'action

Emeriamine exerts its effects by inhibiting fatty acid oxidation. This inhibition reduces hyperglycemia and ketosis, making it beneficial for metabolic disease research . The molecular targets and pathways involved include enzymes and proteins related to fatty acid metabolism.

Comparaison Avec Des Composés Similaires

L'Emeriamine est unique dans sa capacité à inhiber l'oxydation des acides gras. Des composés similaires comprennent :

Dérivés de la N-palmitoyle : Ces composés montrent une inhibition plus forte de l'oxydation des acides gras par rapport à l'Emeriamine.

Dérivés de la N-myristoyle : Ceux-ci présentent également une inhibition plus forte de l'oxydation des acides gras. L'Emeriamine se distingue par sa structure spécifique et l'équilibre de ses effets inhibiteurs.

Les propriétés uniques de l'Emeriamine et son large éventail d'applications en font un composé précieux dans la recherche scientifique et les applications industrielles.

Activité Biologique

(R)-Aminocarnitine, also known as Emeriamine, is a compound derived from carnitine that has garnered attention for its potential biological activities, particularly in the context of metabolic diseases. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

Overview of this compound

This compound is structurally related to L-carnitine and serves as an inhibitor of fatty acid oxidation. Its molecular weight is approximately 160.21 g/mol. This compound has been studied for its effects on hyperglycemia and ketosis, making it a candidate for addressing metabolic disorders such as diabetes and obesity .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Carnitine Palmitoyltransferase II (CPT II) : this compound acts as a competitive inhibitor of CPT II, an enzyme critical for the transport of long-chain fatty acids into the mitochondria for β-oxidation. Research indicates that this compound exhibits stronger inhibitory effects on certain CPT II variants compared to wild-type enzymes, suggesting its potential utility in targeting specific metabolic pathways .

- Regulation of Metabolic Pathways : The compound has been shown to reduce hyperglycemia and ketosis in animal models, indicating its role in modulating energy metabolism .

Biological Activities

The following table summarizes key biological activities associated with this compound based on various studies:

Case Studies and Research Findings

- Cardiac Function and Metabolism : A study involving LCAD knockout mice demonstrated that this compound administration improved cardiac function during fasting conditions by mitigating the accumulation of long-chain acylcarnitines, which are detrimental to heart health .

- Effects on Hepatic Steatosis : Research has shown that this compound can manage fructose-induced hepatic steatosis by activating the antioxidant system and maintaining mitochondrial homeostasis . This suggests its potential role in treating non-alcoholic fatty liver disease.

- Impact on Exercise Endurance : In animal models, this compound has been linked to enhanced exercise endurance through increased mitochondrial biogenesis and improved oxidative metabolism .

Propriétés

Numéro CAS |

98063-21-9 |

|---|---|

Formule moléculaire |

C7H17N2O2+ |

Poids moléculaire |

161.22 g/mol |

Nom IUPAC |

[(2R)-2-amino-3-carboxypropyl]-trimethylazanium |

InChI |

InChI=1S/C7H16N2O2/c1-9(2,3)5-6(8)4-7(10)11/h6H,4-5,8H2,1-3H3/p+1/t6-/m1/s1 |

Clé InChI |

DAWBGYHPBBDHMQ-ZCFIWIBFSA-O |

SMILES |

C[N+](C)(C)CC(CC(=O)[O-])N |

SMILES isomérique |

C[N+](C)(C)C[C@@H](CC(=O)O)N |

SMILES canonique |

C[N+](C)(C)CC(CC(=O)O)N |

Apparence |

Solid powder |

Key on ui other cas no. |

98063-21-9 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

3-amino-4-trimethylaminobutyric acid amino-carnitine aminocarnitine emeriamine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.